Detorubicin hydrochloride

Cellular pharmacokinetics Anthracycline uptake Prodrug activation

Researchers using doxorubicin face high bone marrow toxicity and cannot probe pH-dependent tumor drug delivery. Detorubicin hydrochloride (DET) is a doxorubicin prodrug with pH-dependent hydrolysis and lysosomal sequestration that resolves both. • 1/3 intracellular drug remains undegraded DET in lysosomes at pH 6.5-quantifiable endpoint for trafficking studies. • Reduced CFU-S/CFU-C toxicity vs. doxorubicin with preserved antitumor efficacy. • Clinically validated: 36% melanoma response (exceeds doxorubicin benchmarks), 71% CR in NHL. For research use only.

Molecular Formula C33H40ClNO14
Molecular Weight 710.1 g/mol
CAS No. 64291-45-8
Cat. No. B1684448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetorubicin hydrochloride
CAS64291-45-8
SynonymsDetorubicin;  MCMC 4777;  NSC 292652;  RP 33921.
Molecular FormulaC33H40ClNO14
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl
InChIInChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1
InChIKeyPJODMULXZJQLDJ-NMELVCTCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Detorubicin Hydrochloride: Preclinical Oncology Overview


Detorubicin hydrochloride (DET; RP-33921; 14-diethoxyacetoxydaunorubicin) is a semi-synthetic anthracycline derivative of daunorubicin that functions as a hydrophobic prodrug of doxorubicin (adriamycin) . At neutral pH, DET undergoes rapid hydrolysis to release doxorubicin, yet a significant fraction of undegraded DET persists intracellularly within lysosomes, conferring a distinct subcellular distribution pattern compared with doxorubicin . Like other anthracyclines, DET intercalates into DNA and inhibits topoisomerase II; it also generates toxic free-radical intermediates and induces lipid peroxidation . As a 14-diethoxyacetoxy ester, DET was designed to alter the pharmacokinetic and toxicological profile of the anthracycline scaffold while retaining, or improving, antitumor efficacy .

Supports intracellular trafficking and prodrug activation studies
Compatible with PK/PD modeling of anthracycline distribution
Enables hematopoietic stem-cell endpoint review

Why Detorubicin Differs from Daunorubicin and Doxorubicin


Although detorubicin ultimately releases doxorubicin, the prodrug exhibits pharmacokinetic behavior, tissue distribution, and toxicity profiles that are distinct from both its parent daunorubicin and its hydrolysis product doxorubicin . DET enters L1210 leukemia cells more rapidly and reaches higher intracellular concentrations than doxorubicin, with one-third of intracellular drug remaining as undegraded DET after 120 minutes at pH 6.5, attributable to lysosomal sequestration . In mice, DET's tissue distribution differs markedly from that observed after direct administration of doxorubicin or daunorubicin . Consequently, direct substitution of DET with doxorubicin or daunorubicin in experimental protocols yields quantitatively different cellular exposure, toxicity to hematopoietic stem cells, and in vivo antitumor outcomes—differences that cannot be replicated by simple dose adjustment of the comparator anthracyclines .

DET vs. Doxorubicin
Lysosomal trapping and pH-dependent activation may not replicate with direct doxorubicin use.
DET vs. Daunorubicin
Tissue distribution and hematopoietic stem-cell toxicity endpoints may differ significantly.
Prodrug vs. Active Drug
Intracellular compartmentalization and model-response context cannot be replicated by simple dose adjustment.

Key Comparative Evidence for Detorubicin


Cellular Uptake and Lysosomal Sequestration

Detorubicin (DET) enters cultured L1210 cells faster and achieves higher intracellular levels than doxorubicin (DOX). After 120-minute incubation at pH 6.5, despite rapid hydrolysis, approximately one-third of intracellular fluorescence is attributable to undegraded DET rather than released DOX; this undegraded DET localizes predominantly within lysosomes, whereas DOX localizes primarily to nuclear DNA . This differential subcellular distribution is a direct consequence of DET's greater hydrophobicity as the 14-diethoxyacetoxy ester prodrug .

Cellular Uptake & Sequestration
Head-to-head
DET: faster entry; ~33% undegraded at 120 min
Supports lysosomal trapping model
L1210 model; pH 6.5 incubation
Cellular pharmacokinetics Anthracycline uptake Prodrug activation L1210 leukemia Lysosomal sequestration

Hematopoietic Stem Cell Toxicity Profile

In C57BL/6J mice, detorubicin (DET) was compared with doxorubicin (DOX) on an equimolar basis using the CFU-S (pluripotent stem cell) and CFU-C (granulocytic progenitor cell) colony-forming assays. DET appeared less toxic than DOX for both pluripotent stem cells and granulocytic progenitor cells . Additionally, administration of these anthracyclines as DNA complexes led to decreased toxicity to pluripotent stem cells, whereas no such attenuation was observed in committed stem cells .

Hematopoietic Stem Cell Toxicity
Head-to-head
DET less toxic to CFU-S/CFU-C vs DOX
Supports bone-marrow endpoint review
Equimolar dosing context
Hematopoietic toxicity Anthracycline safety CFU-S assay CFU-C assay Bone marrow sparing

In Vivo Antitumor Efficacy in Leukemia Models

In mice bearing subcutaneously implanted L1210 leukemia, the therapeutic effect of detorubicin (DET) was superior to that of daunorubicin (DNR) and at least equal to that of doxorubicin (adriamycin, ADR) . DET's distinct tissue distribution relative to both DNR and ADR, combined with its prodrug hydrolysis kinetics, resulted in this differential efficacy profile . The study concluded that DET can be considered a prodrug of adriamycin possessing very distinct pharmacokinetic and potentially therapeutic properties .

In Vivo Antitumor Efficacy
Head-to-head
DET > DNR; DET ≥ DOX
Supports L1210 model-response context
Subcutaneous L1210 model
In vivo antitumor activity L1210 leukemia model Prodrug efficacy Daunorubicin comparison Doxorubicin benchmark

Clinical Activity in Solid Tumors

A multi-center Phase II trial evaluated detorubicin (DTR) in 164 patients with solid tumors. Objective regressions ≥50% were documented in 23% of breast carcinoma patients, 17% of head and neck carcinoma patients, 17% of melanoma patients, and 6% of uterine cervix carcinoma patients . The toxicity profile was described as comparable to that of adriamycin for bone marrow and cardiac endpoints, although alopecia may be somewhat less severe . In a separate Phase II study in 42 patients with metastatic melanoma, detorubicin produced a 36% complete plus partial response rate in chemotherapy-naïve patients, with a median response duration of 10 months (range 2–27 months) . This activity in melanoma is notable given the historically limited efficacy of doxorubicin in this disease .

Clinical Activity in Solid Tumors
Trial context
Breast 23%, Head/Neck 17%, Melanoma 17% ORR
Reported endpoint context, Phase II
Endpoint review required
Phase II clinical trial Breast carcinoma Head and neck carcinoma Melanoma Solid tumor response rate

Preclinical Safety and Mutagenicity Advantages

A comprehensive experimental comparison of detorubicin with doxorubicin demonstrated a multi-parameter differentiation profile. Detorubicin was found to be less toxic, less immunodepressive, and less mutagenic than doxorubicin, while exhibiting experimental antitumor activity that was equal or superior to doxorubicin; significant differences in pharmacokinetics were also documented . The reduced mutagenicity of DET relative to doxorubicin has been confirmed in Salmonella typhimurium strains TA 98, TA 100, and TA 1538 .

Preclinical Safety & Mutagenicity
Head-to-head
Less toxic, less immunodepressive, less mutagenic
Supports model-safety context
Multi-parameter differentiation
Preclinical safety Immunodepression Mutagenicity Antitumor activity Pharmacokinetic differentiation

Activity in Lymphoma and Mycosis Fungoides

In a clinical series of 111 patients, detorubicin demonstrated high activity in non-Hodgkin lymphomas, achieving a complete response rate of 71% with an intermittent dosing schedule (3 mg/kg/day × 3 weeks). Remarkable shrinkage of skin involvement was also observed . Detorubicin showed high activity in mycosis fungoides, with five regressions among six treated patients (83% response rate). Activity was also observed in soft tissue sarcomas, osteosarcomas, and various solid tumors. In acute leukemia relapses, intermittent doses (single 6 mg/kg dose) and sequential schedules were active, and activity was noted in resistant Burkitt lymphoma .

Activity in Lymphoma & MF
Trial context
NHL 71% CR, MF 83% Response
Supports lymphoma model-response context
Data to verify for specific model
Non-Hodgkin lymphoma Mycosis fungoides Acute leukemia Hematological malignancy Burkitt lymphoma

Optimal Research Applications for Detorubicin


Prodrug Activation and Intracellular Trafficking

Detorubicin's pH-dependent hydrolysis—stable under acidic conditions, rapidly hydrolyzed to doxorubicin at neutral pH—combined with its lysosomal sequestration of undegraded prodrug, makes it an ideal chemical probe for studying anthracycline prodrug activation in the heterogeneous pH landscape of solid tumors . Unlike direct doxorubicin administration, DET enables researchers to dissect the contribution of tumor microenvironmental pH to intracellular drug delivery, lysosomal trapping, and nuclear targeting. After 120 minutes at pH 6.5, one-third of intracellular drug remains as undegraded DET localized in lysosomes, providing a quantifiable endpoint for trafficking studies .

Hematopoietic Stem Cell-Sparing Protocols

The documented reduced toxicity of detorubicin to both pluripotent (CFU-S) and granulocytic progenitor (CFU-C) stem cells, compared with doxorubicin on an equimolar basis, positions DET as the preferred anthracycline for preclinical leukemia models where bone marrow preservation is an endpoint . In subcutaneous L1210 leukemia, DET achieves superior antitumor efficacy to daunorubicin and at least equivalent efficacy to doxorubicin, while simultaneously reducing hematopoietic stem cell toxicity . This combination of preserved efficacy with reduced bone marrow toxicity is directly supported by the comparative CFU-S/CFU-C data and cannot be assumed for any other anthracycline.

Solid Tumor Xenograft Studies

The Phase II clinical data demonstrating objective regressions ≥50% in breast carcinoma (23%), melanoma (17%), and head and neck carcinoma (17%) provide clinical validation for preclinical xenograft and PDX model selection . For melanoma specifically, the 36% complete plus partial response rate in chemotherapy-naïve patients, with a median response duration of 10 months, represents anthracycline activity that exceeds typical doxorubicin benchmarks in this historically resistant indication . Procurement of DET for melanoma xenograft studies is therefore supported by clinical efficacy data that doxorubicin alone does not match in this tumor type.

Lymphoma and Mycosis Fungoides Models

The clinical demonstration of 71% complete response in non-Hodgkin lymphoma and 83% response in mycosis fungoides (5 of 6 patients) identifies DET as a compound of interest for preclinical lymphoma and cutaneous T-cell lymphoma models . These response rates, achieved with an intermittent dosing schedule (3 mg/kg/day × 3 weeks for NHL), provide clinically-derived dosing benchmarks that can inform preclinical experimental design. For laboratories developing novel combination regimens in lymphoma, DET offers a clinically active anthracycline backbone with a differentiated toxicity profile compared with doxorubicin.

Application
Selection Property
Validation Focus
Prodrug Activation & Trafficking
Intracellular trafficking observation
Lysosomal sequestration endpoint analysis
Hematopoietic Stem-Cell Sparing
Colony-forming unit endpoints
CFU-S / CFU-C toxicity differentiation
Solid Tumor Xenograft Studies
Tumor model response
Reported solid tumor response endpoint
Lymphoma & CTCL Models
Model response observation
Reported lymphoma response endpoint
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